diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Description
Diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate (CAS 211179-97-4) is a synthetic organic compound with the molecular formula C₁₇H₂₁N₃O₅. Its structure features a propanedioate backbone substituted with an acetamido group and a 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl moiety. The diethyl ester groups enhance lipophilicity, making it suitable for applications requiring solubility in organic solvents.
Properties
IUPAC Name |
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-12-10-19-14-13(12)7-6-8-18-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWWNREJHXTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421254 | |
| Record name | ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211179-97-4 | |
| Record name | ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-2-acetamidomalonate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors. The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions.
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3.
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Pharmacokinetics
It’s noted that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization.
Biochemical Analysis
Biochemical Properties
It has been found that similar 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3. These compounds can inhibit cell proliferation and induce apoptosis in certain types of cells.
Cellular Effects
In cellular contexts, Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-2-acetamidomalonate may have significant effects. For instance, similar compounds have been shown to inhibit the migration and invasion of 4T1 cells, a type of breast cancer cell. This suggests that the compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This inhibition can result in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt.
Temporal Effects in Laboratory Settings
Similar compounds have shown significant effects over time, such as reduced migration and invasion abilities of 4T1 cells after 24 hours of treatment.
Dosage Effects in Animal Models
Similar compounds have shown potent FGFR inhibitory activity in in vitro studies.
Biological Activity
Diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate, commonly referred to as DEAP, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused pyrrole and pyridine ring system, contribute to its diverse biological activities. This article explores the biological activity of DEAP, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 211179-97-4
- Molecular Formula: C17H21N3O5
- Molecular Weight: 347.37 g/mol
The compound's structure allows for various functional groups that play a crucial role in its biological interactions and therapeutic applications .
DEAP primarily interacts with Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to these receptors, it induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways crucial for cell proliferation, migration, and angiogenesis. Notably, DEAP has been shown to inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis through the activation of pathways such as RAS–MEK–ERK and PI3K–Akt .
Anticancer Activity
Research indicates that DEAP exhibits significant anticancer properties:
- Cell Proliferation Inhibition: DEAP effectively inhibits the growth of various cancer cell lines, particularly breast cancer cells.
- Induction of Apoptosis: It promotes apoptotic pathways in cancer cells, leading to cell death.
In vitro studies have demonstrated that DEAP reduces the migration and invasion capabilities of 4T1 cells after 24 hours of treatment .
Table 1: Summary of Biological Activities
Case Studies
- Breast Cancer Study : In a controlled laboratory setting, DEAP was administered to 4T1 breast cancer cells. Results indicated a marked reduction in cell viability and significant morphological changes consistent with apoptosis after 48 hours of exposure.
- Structural Analog Comparison : A comparative study of similar compounds revealed that those with fused pyrrole-pyridine structures exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fused counterparts.
Scientific Research Applications
Oncology Applications
Recent studies have highlighted the compound's potential as an anti-cancer agent. Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory effects against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are often implicated in various cancers.
- Methodology : The synthesis of diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate was followed by in vitro assays to evaluate its effectiveness against breast cancer cell lines (e.g., 4T1 cells).
- Results : The compound exhibited significant inhibition of cell proliferation and induced apoptosis in these cancer cells, suggesting its potential as a therapeutic agent in oncology .
Immunology Applications
The compound has also been explored for its immunomodulatory properties. Research indicates that it can serve as a novel inhibitor targeting Janus kinase 3 (JAK3), which plays a crucial role in immune response regulation.
- Methodology : Following synthesis, the compound's inhibitory activities against JAK3 were assessed through various biological assays.
- Results : Certain derivatives showed promising activity against JAK3, indicating potential applications in treating immune-related diseases .
This compound shares structural similarities with other compounds that have been studied for their biological activities.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | Fused ring system | Studied for various biological activities |
| Pyrrolo[2,3-b]pyridines | Fused ring system | Known for their potential therapeutic effects |
| Diethyl 2-acetamidomalonate | Similar ester structure | Used as a versatile building block in synthesis |
The distinct combination of functional groups and the fused ring system of this compound set it apart from other similar compounds, contributing to its varied biological activities and therapeutic potential .
Future Directions and Case Studies
Ongoing research aims to further elucidate the specific mechanisms by which this compound interacts with biological targets. Detailed case studies are being conducted to explore its efficacy and safety profiles in clinical settings.
Comparison with Similar Compounds
2-Acetyl-3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine (CAS 63024-18-0)
- Molecular Formula : C₁₂H₁₃N₃O₃.
- Key Differences: Replaces the propanedioate diethyl ester with a propanoic acid group, increasing hydrophilicity. Lacks the methylene linker between the pyrrolopyridine and the main chain, reducing conformational flexibility.
- Implications : The carboxylic acid group may limit membrane permeability compared to the esterified target compound, but it could enhance binding to polar biological targets .
Methyl/Ethyl (Z)-2-[(E)-2-Cyano-2-(2-Pyridinyl)ethenyl]amino-3-Dimethylaminopropenoates
- Molecular Framework: Cyano-substituted ethenylamino propenoates with pyridine or dimethylamino groups (e.g., compounds 2 and 3 in ).
- Key Differences: Pyridine substituent (monocyclic) vs. pyrrolopyridine (bicyclic), affecting π-stacking and electronic interactions. Cyano and dimethylamino groups introduce strong electron-withdrawing and donating effects, respectively.
- Implications : The target compound’s pyrrolopyridine system may offer enhanced binding affinity in biological systems due to increased aromatic surface area and nitrogen-rich pharmacophores .
Physicochemical Properties
| Property | Target Compound (C₁₇H₂₁N₃O₅) | 2-Acetyl-3-(pyrrolopyridinyl)-DL-alanine (C₁₂H₁₃N₃O₃) | Methyl/Ethyl Cyano-Propenoates (e.g., C₁₃H₁₄N₄O₃) |
|---|---|---|---|
| Molecular Weight | 347.37 g/mol | 259.26 g/mol | ~280–300 g/mol |
| Solubility | High in organic solvents | Moderate in polar solvents (e.g., water, ethanol) | Variable (depends on substituents) |
| Functional Groups | Diethyl ester, acetamido | Carboxylic acid, acetyl | Cyano, ethenylamino, pyridine |
| Key Applications | Medicinal chemistry precursors | Biochemical studies | Heterocyclic synthesis intermediates |
Preparation Methods
Preparation of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolopyridine ring system is typically synthesized via cyclization reactions. For example, ethyl 2-(3-amino-pyridin-2-yl)-acetate undergoes HCl-mediated cyclization in diethyl ether to yield 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (66% yield over three steps). Analogous methods could generate the 1H-pyrrolo[2,3-b]pyridine variant by modifying starting materials.
Alkylation of Malonate Esters
The pyrrolopyridine methyl group is introduced via alkylation of diethyl malonate. A reported route for diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate involves:
Example Protocol:
Introduction of the Acetamido Group
Amination of the Malonate Center
The central carbon of diethyl malonate is functionalized via nucleophilic substitution. A two-step sequence is proposed:
-
Bromination : Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is brominated at the central carbon using N-bromosuccinimide (NBS) under radical initiation.
-
Ammonolysis : The brominated intermediate reacts with aqueous ammonia to yield the primary amine.
Critical Parameters:
Acetylation of the Amine Intermediate
The primary amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Optimization Data:
| Acylating Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| Acetic anhydride | Dichloromethane | Pyridine | 78 |
| Acetyl chloride | THF | Triethylamine | 82 |
Integrated Synthetic Routes
Route A: Sequential Alkylation-Amination-Acylation
-
Alkylation : Synthesize diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate.
-
Bromination : Introduce bromine at the central carbon.
Overall Yield : ~45–50% (estimated from analogous reactions).
Route B: Direct Acylation of a Pre-functionalized Intermediate
An alternative approach involves pre-forming 2-amino-2-(pyrrolopyridinemethyl)propanedioate, followed by acetylation. This method avoids bromination but requires stringent protection/deprotection steps.
Key Step:
Mechanistic Considerations
Alkylation Mechanism
The malonate’s enolate attacks the electrophilic carbon of the pyrrolopyridine methyl halide, facilitated by a strong base (e.g., NaH). Steric hindrance from the pyrrolopyridine moiety may necessitate prolonged reaction times or elevated temperatures.
Acetylation Dynamics
Acetic anhydride reacts with the primary amine via nucleophilic acyl substitution. Pyridine neutralizes generated H⁺, driving the reaction to completion.
Analytical Validation
Spectroscopic Characterization
Q & A
Q. Q1. What are the key structural features of diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate, and how can they be characterized experimentally?
The compound contains a propanedioate core substituted with an acetamido group and a 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl moiety. Key characterization methods include:
- NMR Spectroscopy : Use and NMR to resolve hydrogen environments (e.g., methylene protons in the pyrrolopyridine ring at δ ~3.5–4.5 ppm) and confirm the presence of the acetamido carbonyl (δ ~170–175 ppm in ) .
- X-ray Crystallography : Employ SHELX programs for structure refinement, particularly for resolving disorder in flexible ethyl ester groups, as seen in related propanedioate derivatives .
- Mass Spectrometry (HRMS) : Validate molecular weight (CHNO, exact mass 355.15 g/mol) to confirm synthesis accuracy .
Q. Q2. What synthetic strategies are effective for preparing this compound, and how can regioselectivity be ensured?
A common approach involves condensation reactions between activated malonate esters and functionalized heterocycles. For example:
- Stepwise Alkylation : React diethyl acetamidomalonate with a pre-synthesized 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl halide under basic conditions (e.g., KCO/DMF) to ensure regioselectivity at the malonate α-position .
- Solvent Optimization : Use ethanol or THF under reflux (3–5 hours) to enhance reaction efficiency, as demonstrated in analogous syntheses of pyrrolopyridine derivatives .
Advanced Research Questions
Q. Q3. How can crystallographic disorder in the ethyl ester groups of this compound be resolved during structural refinement?
Disorder in flexible ethyl groups is common in propanedioate derivatives. Methodological solutions include:
- Multi-Component Refinement : Split disordered atoms into two occupancy sites (e.g., 75:25 or 53:47 ratios) and apply bond-length/angle restraints using SHELXL to maintain chemically plausible geometries .
- Thermal Parameter Constraints : Refine anisotropic displacement parameters for disordered carbons while enforcing equivalent thermal motion for overlapping atoms .
Q. Q4. What analytical challenges arise in distinguishing the pyrrolo[2,3-b]pyridine moiety from similar heterocycles (e.g., indole derivatives) in spectroscopic data?
The pyrrolo[2,3-b]pyridine ring exhibits distinct features:
- UV-Vis Spectroscopy : Compare absorbance maxima (~270–290 nm for pyrrolopyridines vs. ~280–300 nm for indoles) .
- NMR Coupling Patterns : Identify unique splitting in the pyridine-proximal protons (e.g., H-2 and H-4 in the pyrrolo ring show coupling constants of ~2–3 Hz) .
- Mass Fragmentation : Monitor diagnostic fragments (e.g., m/z 134 for the pyrrolopyridine core) using HRMS .
Q. Q5. How can researchers address contradictory data between theoretical and experimental NMR chemical shifts for this compound?
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:
- DFT Calculations : Perform geometry optimization (e.g., B3LYP/6-311+G(d,p)) in the same solvent (e.g., CDCl) used experimentally to improve shift predictions .
- Dynamic NMR : Acquire variable-temperature NMR to detect slow conformational exchange broadening signals (e.g., ethyl ester rotamers) .
Methodological Considerations
Q. Table 1. Key Spectral Data for this compound
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Solution |
|---|---|---|
| Diethyl malonate dimer | Over-alkylation | Use stoichiometric halide equivalents |
| Unsubstituted pyrrolopyridine | Incomplete coupling | Optimize reaction time/temperature |
Critical Analysis of Data Contradictions
- Melting Point Variability : Reported values (e.g., 215–217°C in related compounds) may differ due to polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms .
- Biological Activity : While pyrrolo[2,3-b]pyridine derivatives show antiproliferative activity, confirm target specificity via kinase assays to avoid off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
